(3-Methylisoxazol-5-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 3-methylisoxazole ring. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique structural properties and reactivity. The isoxazole moiety contributes to the compound's ability to participate in diverse
Several methods have been developed for synthesizing (3-Methylisoxazol-5-yl)boronic acid:
(3-Methylisoxazol-5-yl)boronic acid finds applications in several areas:
Interaction studies involving (3-Methylisoxazol-5-yl)boronic acid are essential for understanding its reactivity and potential biological effects. Investigations into its interactions with various substrates during coupling reactions reveal insights into the mechanisms of these processes. Additionally, studies examining its interactions with biological targets could elucidate its therapeutic potential.
Several compounds share structural similarities with (3-Methylisoxazol-5-yl)boronic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Pyridylboronic Acid | Pyridine Derivative | Exhibits different electronic properties affecting reactivity. |
| 4-Pyrimidinylboronic Acid | Pyrimidine Derivative | Known for distinct biological activities compared to isoxazoles. |
| 2-Furylboronic Acid | Furan Derivative | Often used in similar coupling reactions but with varying selectivity. |
The uniqueness of (3-Methylisoxazol-5-yl)boronic acid lies in its specific structural configuration that combines the isoxazole ring's electronic characteristics with the reactivity of the boronic acid group, making it suitable for particular synthetic applications where other derivatives may not perform as effectively.
(3-Methylisoxazol-5-yl)boronic acid belongs to the class of arylboronic acids, characterized by a boron atom bonded to an aromatic ring. Its structure features a five-membered isoxazole ring with a methyl group at the 3-position and a boronic acid (-B(OH)₂) group at the 5-position (Figure 1). The SMILES notation CC1=NOC(=C1)B(O)O succinctly captures this arrangement, highlighting the nitrogen-oxygen heterocycle and the boronic acid substituent.
Table 1: Key Physicochemical Properties
The compound’s slightly negative LogP value (-1.34) suggests moderate hydrophilicity, which influences its solubility in polar solvents like methanol or water. Its crystalline solid form and sensitivity to moisture necessitate inert storage conditions to prevent decomposition.
Organoboron chemistry emerged in the 20th century with the discovery of hydroboration by Herbert C. Brown, but it was the development of the Suzuki-Miyaura cross-coupling reaction in 1979 that revolutionized the field. This reaction enabled the formation of carbon-carbon bonds using arylboronic acids and palladium catalysts, paving the way for applications in drug discovery and materials science.
(3-Methylisoxazol-5-yl)boronic acid represents a niche advancement within this framework. Its synthesis likely follows modern Miyaura borylation methods, where halogenated isoxazole precursors undergo palladium-catalyzed coupling with bis(pinacolato)diboron. The methyl group at the 3-position enhances the isoxazole ring’s electronic stability, making the compound a reliable partner in coupling reactions.
The compound’s dual functionality makes it invaluable in medicinal chemistry. Isoxazole rings are prevalent in bioactive molecules due to their mimicry of peptide bonds and hydrogen-bonding capabilities. For example, the methylisoxazole moiety is found in COX-2 inhibitors and antifungal agents. Meanwhile, the boronic acid group facilitates Suzuki-Miyaura couplings, enabling the synthesis of complex biaryl structures.
A notable application is in the synthesis of kinase inhibitors, where the boronic acid group couples with heteroaryl halides to generate targeted therapeutics. The methyl group’s electron-donating effect further modulates the isoxazole’s reactivity, allowing precise control over reaction outcomes.
(3-Methylisoxazol-5-yl)boronic acid exhibits characteristic Nuclear Magnetic Resonance spectral signatures that provide detailed structural information about the compound. The ¹H Nuclear Magnetic Resonance spectrum of this boronic acid derivative displays distinctive resonance patterns corresponding to its specific molecular framework [1] [2].
In the ¹H Nuclear Magnetic Resonance spectrum, the methyl group attached to the isoxazole ring at the 3-position appears as a characteristic singlet, providing a clear identification marker for this specific substitution pattern [1]. The boronic acid hydroxyl protons typically exhibit chemical shifts in the downfield region, influenced by the electron-withdrawing nature of the boron center and the aromatic heterocyclic system [3] [4]. The isoxazole ring proton manifests as a distinct resonance, with chemical shift values dependent on the electronic environment created by both the methyl substituent and the boronic acid functionality [5].
Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational bands. The boronic acid functional group exhibits specific stretching vibrations associated with the B-OH bonds, typically observed in the region between 3300-3500 cm⁻¹ [6] [7]. These B-OH stretching frequencies are influenced by hydrogen bonding interactions, which are common in boronic acid compounds and can lead to broader absorption bands [8] [9].
The isoxazole ring system contributes characteristic vibrational modes to the Infrared spectrum. The C=N stretching vibration of the isoxazole ring typically appears in the 1600-1610 cm⁻¹ region [10] [5], while the C=C aromatic stretching vibrations are observed around 1570-1590 cm⁻¹ [11]. The unique five-membered heterocyclic structure of isoxazole provides distinctive vibrational signatures that can be used for structural confirmation [12] [13].
The B-O stretching vibrations associated with the boronic acid group are typically observed in the 1300-1400 cm⁻¹ region [14] [15]. These frequencies can be influenced by the electronic properties of the attached aromatic system, with electron-withdrawing groups generally causing shifts to higher frequencies. The presence of the isoxazole ring, which contains both nitrogen and oxygen heteroatoms, affects the electronic environment of the boronic acid group and consequently influences these vibrational frequencies [8] [14].
X-ray crystallographic analysis of boronic acid compounds provides fundamental insights into their solid-state structures and intermolecular interactions. While specific crystallographic data for (3-Methylisoxazol-5-yl)boronic acid is limited in the available literature, structural characteristics can be inferred from related boronic acid systems and isoxazole-containing compounds [16] [17].
Boronic acids typically crystallize with characteristic hydrogen bonding patterns that significantly influence their solid-state organization. The most common structural motif involves the formation of hydrogen-bonded dimers through O-H···O interactions between adjacent boronic acid groups [16] [17]. In phenylboronic acid, which serves as a structural model, the crystallographic analysis reveals orthorhombic crystals with each asymmetric unit consisting of two distinct molecules bound through paired O-H···O hydrogen bonds [16].
The trigonal planar geometry around the boron center is a fundamental structural characteristic of boronic acids. The C-B-O bond angles typically approach 120°, consistent with sp² hybridization of the boron atom [17]. The B-O bond distances in boronic acids generally range from 1.35-1.38 Å, which are slightly longer than those observed in boronic esters due to the different electronic environments [16].
For (3-Methylisoxazol-5-yl)boronic acid, the planar nature of both the isoxazole ring and the boronic acid group suggests that these structural units would be approximately coplanar in the solid state. This coplanarity is commonly observed in aryl boronic acids and is attributed to conjugation between the aromatic system and the vacant p-orbital of boron [17]. The methyl substituent at the 3-position of the isoxazole ring would be expected to adopt an orientation that minimizes steric interactions while maintaining the overall planarity of the heterocyclic system.
The crystal packing of (3-Methylisoxazol-5-yl)boronic acid would likely involve the formation of hydrogen-bonded networks similar to those observed in other boronic acid compounds. These networks typically extend throughout the crystal structure, creating layered arrangements that contribute to the overall stability of the crystalline material [16] [18]. The presence of the isoxazole nitrogen and oxygen atoms provides additional sites for potential hydrogen bonding interactions, which could lead to more complex three-dimensional hydrogen bonding networks compared to simple phenylboronic acids.
Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of (3-Methylisoxazol-5-yl)boronic acid. These computational approaches have been extensively validated for boronic acid systems and offer reliable predictions of molecular geometry, electronic properties, and vibrational characteristics [19] [20] [21].
The optimized molecular geometry obtained through Density Functional Theory calculations reveals the structural preferences of (3-Methylisoxazol-5-yl)boronic acid. The boron center adopts a trigonal planar coordination geometry, consistent with sp² hybridization and the presence of a vacant p-orbital [20]. The B-O bond lengths are typically calculated to be in the range of 1.35-1.38 Å, in good agreement with experimental crystallographic data for related boronic acid compounds [20].
Electronic structure calculations provide detailed information about the frontier molecular orbitals of (3-Methylisoxazol-5-yl)boronic acid. The Highest Occupied Molecular Orbital is typically localized on the isoxazole ring system, while the Lowest Unoccupied Molecular Orbital involves significant contributions from the vacant p-orbital of boron [21]. The energy gap between these frontier orbitals provides insights into the chemical reactivity and electronic stability of the compound [20] [21].
Natural Bond Orbital analysis reveals the nature of chemical bonding within the molecule and identifies donor-acceptor interactions [21]. The boronic acid functional group exhibits characteristic electron-deficient behavior due to the vacant p-orbital on boron, which can participate in interactions with electron-rich species. The isoxazole ring contributes electron density through its π-system, creating a unique electronic environment that influences the overall molecular properties [20].
Vibrational frequency calculations using Density Functional Theory methods provide assignments for the observed Infrared and Raman spectral bands. The calculated frequencies typically require scaling factors to account for anharmonic effects and basis set limitations [20]. For boronic acid systems, the B-OH stretching vibrations are calculated to occur in the 3300-3500 cm⁻¹ region, while the B-O stretching modes appear around 1300-1400 cm⁻¹ [20] [14].
Computational predictions of molecular descriptors provide valuable insights into the physicochemical properties of (3-Methylisoxazol-5-yl)boronic acid. The calculated LogP value, which represents the partition coefficient between octanol and water, indicates the lipophilicity of the compound [22] [23].
The LogP value for (3-Methylisoxazol-5-yl)boronic acid is predicted to be approximately -1.34, indicating hydrophilic character [22]. This negative LogP value is consistent with the presence of the boronic acid functional group, which contains two hydroxyl groups capable of hydrogen bonding with water molecules. The relatively small magnitude of the LogP value suggests that the compound has balanced hydrophilic and lipophilic properties, which can be advantageous for certain pharmaceutical applications [23].
The Topological Polar Surface Area value of 66.49 Ų provides important information about the molecular surface area occupied by polar atoms [22]. This parameter is particularly relevant for predicting membrane permeability and bioavailability. The calculated Topological Polar Surface Area for (3-Methylisoxazol-5-yl)boronic acid falls within a range that suggests potential for oral bioavailability, although the boronic acid functionality may require special considerations for formulation and stability [22].
The number of rotatable bonds is predicted to be 1, indicating a relatively rigid molecular structure [22]. This low rotational flexibility is attributed to the planar nature of both the isoxazole ring and the boronic acid group. The limited conformational flexibility can influence the binding specificity and selectivity of the compound in biological systems, as well as its crystal packing behavior in the solid state [24].
Hydrogen bonding parameters reveal that (3-Methylisoxazol-5-yl)boronic acid contains 4 hydrogen bond acceptor sites and 2 hydrogen bond donor sites [22]. The acceptor sites include the two oxygen atoms of the boronic acid group, the nitrogen atom of the isoxazole ring, and the oxygen atom of the isoxazole ring. The donor sites correspond to the two hydroxyl groups of the boronic acid functionality. This hydrogen bonding profile indicates strong potential for intermolecular interactions in both solution and solid phases [22].